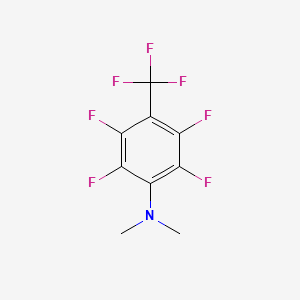

4-Dimethylaminoheptafluorotoluene

Description

Historical Trajectories in Organofluorine Compound Synthesis

The journey of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine itself. researchgate.netnih.gov In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane. wikipedia.org A significant milestone followed in 1862 when Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride (B91410). wikipedia.org However, the field truly began to flourish after Henri Moissan's isolation of elemental fluorine in 1886, a discovery that earned him the Nobel Prize in Chemistry in 1906 and laid the groundwork for future explorations into the unique properties of organofluorine compounds. numberanalytics.comnumberanalytics.com

The 20th century witnessed an explosion in organofluorine chemistry, driven by both academic curiosity and industrial demand. The Second World War spurred dramatic advancements, leading to the development of a wide range of fluorinated materials. researchgate.netnih.gov The 1940s saw the advent of fluoropolymers like Teflon (polytetrafluoroethylene), which revolutionized materials science with its exceptional chemical resistance and low friction. researchgate.netnumberanalytics.com The post-war era saw the commercial production of various fluorocarbons. researchgate.net The development of new fluorinating agents, such as Selectfluor in the 1980s, further enhanced the ability of chemists to selectively introduce fluorine into complex molecules. numberanalytics.com

Significance of Fluorinated Aromatic Derivatives in Advanced Chemical Research

The incorporation of fluorine atoms into aromatic systems has a profound effect on their physical and chemical properties. researchgate.net The high electronegativity of fluorine significantly influences the electron distribution within the aromatic ring, which can enhance the stability of the molecule and its resistance to oxidation. numberanalytics.comnih.gov This increased stability is a key reason for the use of fluorinated aromatics in the development of high-performance polymers and other durable materials. numberanalytics.comacs.org

Conversely, the presence of fluorine can also increase the reactivity of the aromatic ring towards certain reactions, such as nucleophilic substitution. numberanalytics.com This dual nature of stability and controlled reactivity makes fluorinated aromatic derivatives invaluable tools in synthetic chemistry. They serve as crucial intermediates in the production of a wide range of products, including pharmaceuticals, agrochemicals, and liquid crystals. researchgate.netnumberanalytics.com For instance, the antidepressant fluoxetine (B1211875) is synthesized using a fluorinated aromatic intermediate. numberanalytics.com The unique properties of these compounds also make them subjects of intense research in materials science for applications such as organic electronics. numberanalytics.comwiley-vch.de

Contextualizing 4-Dimethylaminoheptafluorotoluene within Contemporary Fluorine Chemistry

Contemporary fluorine chemistry is characterized by the development of highly sophisticated fluorination methods and the synthesis of increasingly complex fluorinated molecules. cas.cn Researchers are focused on creating more efficient, selective, and sustainable ways to introduce fluorine and fluoroalkyl groups into organic compounds. cas.cn This has led to the development of novel reagents and catalytic systems. cas.cn

Within this modern context, a compound like this compound represents a confluence of several key areas of fluorine chemistry. It is a highly fluorinated aromatic compound, possessing a heptafluorotoluene core, which imparts significant stability and unique electronic properties. The presence of the dimethylamino group, a strong electron-donating group, further modifies the electronic character of the aromatic ring, making it an interesting subject for studying the interplay of electron-withdrawing and electron-donating substituents in a perfluorinated system.

The synthesis and study of such compounds are driven by the ongoing quest for new materials with tailored properties. The specific substitution pattern of this compound suggests potential applications in areas where fine-tuning of electronic properties is crucial, such as in the design of new liquid crystals, dyes, or as intermediates in the synthesis of complex bioactive molecules. Its structure makes it a valuable building block for creating even more intricate fluorinated compounds, pushing the boundaries of what is possible in modern organofluorine chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-N,N-dimethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N/c1-17(2)8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFFGWRKXBLIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382133 | |

| Record name | 4-Dimethylaminoheptafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28012-10-4 | |

| Record name | 4-Dimethylaminoheptafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of 4 Dimethylaminoheptafluorotoluene

Reactivity Profile of Perfluorinated Aromatic Ring Systems

The chemistry of 4-Dimethylaminoheptafluorotoluene is dominated by the profound influence of the seven fluorine atoms on the aromatic ring. These atoms create a highly electron-deficient (electrophilic) aromatic system, which dictates its primary modes of reactivity.

Perfluorinated aromatic rings are exceptionally reactive towards nucleophiles via the nucleophilic aromatic substitution (SNAr) mechanism. numberanalytics.com The presence of multiple, highly electronegative fluorine atoms withdraws electron density from the aromatic ring, making it susceptible to attack by electron-rich species. numberanalytics.com This effect is pronounced in the heptafluorotoluene moiety.

The general mechanism for SNAr is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring, which disrupts the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The strong inductive effect of the fluorine atoms is crucial in stabilizing this negatively charged intermediate, thereby lowering the activation energy of this slow step. stackexchange.comlibretexts.org

In the context of SNAr reactions, fluoride (B91410) is an effective leaving group. While typically considered a poor leaving group in SN2 reactions, its role in SNAr is different. The elimination of the leaving group is a fast step that restores aromaticity, and therefore, the leaving group's ability is less critical than the stabilization of the intermediate. stackexchange.comlibretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge, accelerating the rate-determining addition step. stackexchange.com Consequently, for SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I. libretexts.org

In this compound, the electron-donating dimethylamino group opposes the activating effect of the fluorine atoms. However, the cumulative electron-withdrawing power of the seven fluorine atoms and the trifluoromethyl group is expected to dominate, rendering the ring highly activated for SNAr. Nucleophilic attack is anticipated to occur at the positions para or ortho to the strongly electron-withdrawing -CF₃ group.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

| Position of Attack | Activating/Deactivating Factors | Expected Reactivity |

| C-2, C-6 (ortho to -NMe₂) | Activated by -CF₃ (para/ortho). Deactivated by adjacent electron-donating -NMe₂. Steric hindrance. | Moderate |

| C-3, C-5 (meta to -NMe₂) | Highly activated by ortho/para -CF₃ group and multiple fluorine atoms. | High |

The dimethylamino (-NMe₂) group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. byjus.com It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction.

A more likely site for electrophilic attack is the nitrogen atom of the dimethylamino group itself, which possesses a lone pair of electrons and is a Lewis basic center. Reaction with electrophiles such as protons (from acids) or alkylating agents would lead to the formation of a quaternary ammonium (B1175870) salt. In acidic media, protonation of the aniline-like nitrogen forms an anilinium ion. byjus.com This protonated group is strongly deactivating and meta-directing, which would further shut down any potential for electrophilic aromatic substitution. byjus.com

Transformations Involving the Heptafluorotoluene Moiety

The heptafluorotoluene portion of the molecule contains two key features: the perfluorinated aromatic ring, discussed above, and the perfluoromethyl group.

The trifluoromethyl (-CF₃) group is known for its exceptional stability and is generally unreactive under many conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making transformations of the -CF₃ group challenging.

Reactions involving the cleavage of C-F bonds in a -CF₃ group typically require harsh conditions or highly specialized reagents. For instance, radical reactions can be initiated, but these often lack selectivity. cdnsciencepub.com The high reactivity of perfluoroalkyl radicals means they are not always selective in their reactions with aromatic compounds. cdnsciencepub.com While reagents like trifluoromethyltrimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, are used to introduce -CF₃ groups, modifying an existing one on a deactivated ring is not a common transformation. wordpress.com Specific substitution of a fluorine atom in the -CF₃ group would likely proceed through radical intermediates or require activation by a nearby functional group, which is not favorably positioned in this molecule.

The substitution of hydrogen with fluorine atoms has a profound impact on the electronic and steric properties of an aromatic ring. numberanalytics.com

Electronic Effects : Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). numberanalytics.com This effect lowers the electron density of the aromatic π-system, which has two major consequences:

Deactivation towards Electrophilic Attack : The ring is less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com

Activation towards Nucleophilic Attack : The ring is more electrophilic and more susceptible to attack by nucleophiles. numberanalytics.com

Molecular Orbitals : The presence of fluorine atoms lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This contributes to the increased chemical stability of many fluorinated aromatic compounds. nih.govacs.org The addition of fluorine atoms introduces new π-orbitals that can conjugate with the ring, a concept termed "fluoromaticity," which can further stabilize the ring structure. nih.govacs.org

Steric and Physical Effects : Fluorine atoms are larger than hydrogen atoms, leading to increased steric hindrance around the ring. numberanalytics.com Perfluorination also impacts non-covalent interactions, with fluorinated phenyl groups showing different stacking arrangements compared to their hydrogenated counterparts. rsc.org

In this compound, these effects combine to make the aromatic ring a strong electrophile, while simultaneously rendering it inert to all but the strongest electrophilic reagents.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides insight into the molecule's behavior.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) : As previously outlined, this proceeds via a two-step addition-elimination pathway.

Addition : A nucleophile (Nu⁻) attacks a carbon atom bearing a fluorine leaving group. The electron-withdrawing fluorine atoms and the -CF₃ group stabilize the resulting negative charge in the Meisenheimer complex intermediate through their inductive effects.

Mechanism of Electrophilic Attack at Nitrogen : This is a standard Lewis acid-base reaction. An electrophile (E⁺), such as H⁺ from an acid, is attacked by the non-bonding electron pair on the nitrogen atom of the dimethylamino group. This forms a new N-E bond and results in a positively charged quaternary ammonium species. This is a rapid and reversible process with acids.

Kinetic and Thermodynamic Aspects of Reactions

The reaction of octafluorotoluene (B1221213) with dimethylamine (B145610) proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The rate of this reaction is influenced by several factors, including the concentration of the reactants, the solvent, and the temperature.

Kinetic Studies: The kinetics of nucleophilic aromatic substitution reactions on polyfluoroaromatic compounds have been extensively studied. For the reaction of octafluorotoluene with dimethylamine, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The reaction is generally second-order, being first-order with respect to both octafluorotoluene and dimethylamine.

The following table summarizes the expected kinetic and thermodynamic characteristics for the reaction of octafluorotoluene with dimethylamine, based on general principles of SNAr reactions of polyfluoroaromatic compounds.

| Parameter | Expected Value/Characteristic | Rationale |

| Reaction Order | Second-order overall (first-order in octafluorotoluene and first-order in dimethylamine) | Consistent with a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. |

| Rate-Determining Step | Formation of the Meisenheimer complex | The initial attack of the nucleophile on the electron-deficient aromatic ring is typically the slowest step. |

| Activation Energy (Ea) | Moderate | The strong electron-withdrawing groups on the aromatic ring lower the activation barrier for nucleophilic attack. |

| Enthalpy of Reaction (ΔH) | Exothermic | The formation of a strong C-N bond and the displacement of a fluoride ion releases energy. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under typical reaction conditions. |

Investigation of Reaction Intermediates

The key intermediate in the nucleophilic aromatic substitution reaction leading to this compound is the Meisenheimer complex . This intermediate is formed by the addition of the dimethylamine nucleophile to the carbon atom of the octafluorotoluene ring that is attached to a fluorine atom. nih.govnih.gov

The structure of the Meisenheimer complex is characterized by a negatively charged, cyclohexadienyl-like ring system where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing fluorine atoms and the trifluoromethyl group. The carbon atom where the substitution occurs becomes sp3-hybridized. researchgate.net

Spectroscopic and Computational Evidence: While direct spectroscopic observation of the Meisenheimer complex in the reaction of octafluorotoluene with dimethylamine is challenging due to its transient nature, its existence is strongly supported by mechanistic studies of related SNAr reactions. nih.govnih.gov Spectroscopic techniques such as NMR and UV-Vis have been used to characterize stable Meisenheimer complexes in other systems. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating the structures and energies of these transient intermediates. wikipedia.orgnih.gov For the reaction of octafluorotoluene with dimethylamine, DFT calculations would be expected to show a potential energy surface with a distinct minimum corresponding to the Meisenheimer complex. These calculations can also predict the preferred site of nucleophilic attack, which in the case of octafluorotoluene is the para-position (C-4) relative to the trifluoromethyl group, leading to the formation of this compound. This regioselectivity is attributed to the combined electronic effects of the fluorine atoms and the trifluoromethyl group, which make the C-4 position the most electrophilic.

The table below illustrates the key features of the expected Meisenheimer intermediate in the formation of this compound.

| Intermediate | Structure | Key Features | Method of Investigation |

| Meisenheimer Complex | A cyclohexadienyl anion with a dimethylamino group and a fluorine atom attached to an sp3-hybridized carbon. | - Negatively charged and resonance-stabilized.- The negative charge is delocalized by the fluorine atoms and the CF3 group.- Precedes the formation of the final product. | - Indirect evidence from kinetic studies.- Analogy to stable Meisenheimer complexes.- Computational modeling (DFT). |

Role of Catalysis in Enhancing Selectivity and Efficiency

While the reaction between octafluorotoluene and dimethylamine can proceed without a catalyst due to the high activation of the substrate, catalysis can play a significant role in enhancing the reaction's selectivity and efficiency, particularly under milder conditions or for less reactive substrates.

Types of Catalysis in Nucleophilic Aromatic Substitution:

Base Catalysis: In some SNAr reactions, the presence of a base can accelerate the reaction by deprotonating the amine nucleophile, thereby increasing its nucleophilicity. However, for a strong nucleophile like dimethylamine reacting with a highly activated substrate like octafluorotoluene, this effect may be less pronounced.

Phase-Transfer Catalysis: This method can be employed when the nucleophile and the substrate are in different phases. A phase-transfer catalyst facilitates the transport of the nucleophile to the organic phase where the reaction occurs.

Transition Metal Catalysis: While traditional SNAr reactions on polyfluoroarenes are often metal-free, recent advancements have shown that transition metal complexes can catalyze C-F bond amination reactions. These methods can offer higher selectivity and functional group tolerance. For instance, palladium-catalyzed amination reactions have been developed for various aryl halides.

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for the nucleophilic aromatic substitution of unactivated fluoroarenes. researchgate.net This method involves the generation of a radical cation from the fluoroarene, which is then more susceptible to nucleophilic attack. While octafluorotoluene is already highly activated, photoredox catalysis could potentially enable the reaction to proceed under even milder conditions.

The following table provides a summary of potential catalytic approaches for the synthesis of this compound.

| Catalysis Type | Mechanism of Enhancement | Potential Advantages |

| Base Catalysis | Increases the concentration of the more nucleophilic deprotonated amine. | Simplicity and low cost. |

| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases. | Improved reaction rates for heterogeneous systems. |

| Transition Metal Catalysis | Activates the C-F bond towards nucleophilic attack through oxidative addition/reductive elimination cycles. | High selectivity and functional group tolerance. |

| Photoredox Catalysis | Generates a highly reactive radical cation intermediate. | Mild reaction conditions and potential for unique selectivity. researchgate.net |

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For a complex molecule like 4-Dimethylaminoheptafluorotoluene, a multi-pronged NMR approach is essential.

Advanced ¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift dispersion in ¹⁹F NMR is significantly larger than in proton (¹H) NMR, allowing for detailed resolution of different fluorine environments within a molecule. wikipedia.org For this compound, which contains a heptafluorotoluene moiety, ¹⁹F NMR would be instrumental in distinguishing the various fluorine atoms on the aromatic ring and the trifluoromethyl group. The chemical shifts would provide information about the electronic environment of each fluorine atom, influenced by the electron-donating dimethylamino group. Furthermore, spin-spin coupling between different fluorine nuclei (¹⁹F-¹⁹F coupling) would reveal through-bond connectivity, helping to assign specific signals to particular fluorine atoms. wikipedia.org Long-range couplings are also commonly observed in fluorinated compounds, providing further structural information. wikipedia.org

Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁵N) for Complex Structure Determination

To obtain a complete structural picture of this compound, the analysis must extend beyond ¹⁹F NMR to include other key nuclei.

¹H NMR: Proton NMR spectroscopy would primarily characterize the dimethylamino group. The chemical shift of the methyl protons would be influenced by the electron-withdrawing heptafluorotoluene group. Integration of the ¹H NMR signals would confirm the number of protons in the dimethylamino group.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in this compound would produce a distinct signal. youtube.com The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms and the dimethylamino group. The carbon of the trifluoromethyl group would also exhibit a characteristic chemical shift. youtube.com

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, could offer valuable insights into the electronic environment of the nitrogen atom in the dimethylamino group. The chemical shift would be indicative of the electron density at the nitrogen atom, providing information about the extent of its interaction with the aromatic ring.

A hypothetical data table summarizing expected NMR data is presented below.

| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |

| ¹⁹F | -60 to -170 | Electronic environment of fluorine atoms, ¹⁹F-¹⁹F coupling patterns for structural confirmation. |

| ¹H | 2.5 - 3.5 | Presence and environment of the dimethylamino group. |

| ¹³C | 30 - 160 | Carbon framework, including aromatic, methyl, and trifluoromethyl carbons. |

| ¹⁵N | -300 to -350 | Electronic state of the nitrogen atom. |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing correlations between different nuclei, thereby confirming the molecular structure and providing insights into its three-dimensional conformation. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this compound due to the isolated nature of the dimethylamino protons. However, it could reveal any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org This would definitively link the proton signals of the dimethylamino group to their corresponding carbon and nitrogen atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, FTIR would be expected to show characteristic absorption bands for:

C-F stretching vibrations: Strong absorptions in the region of 1000-1400 cm⁻¹, characteristic of the numerous fluorine-carbon bonds.

C-N stretching vibrations: Typically observed in the 1000-1350 cm⁻¹ range.

Aromatic C=C stretching vibrations: Bands in the 1400-1600 cm⁻¹ region, confirming the presence of the aromatic ring.

C-H stretching and bending vibrations: Associated with the methyl groups of the dimethylamino moiety, appearing around 2850-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing:

Symmetric vibrations of the aromatic ring: These are often weak or absent in the FTIR spectrum but strong in the Raman spectrum.

Vibrations of the C-F bonds: Providing additional information to complement the FTIR data.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its definitive structural characterization.

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. frontiersin.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass is a fundamental property derived from the sum of the exact masses of the most abundant isotopes of each element in the molecule.

For this compound (C₉H₈F₇N), the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, confirms the elemental composition.

Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₈F₇N)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Fluorine (F) | 7 | 18.998403 | 132.988821 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Total Theoretical Exact Mass | 263.054495 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then mass-analyzed, providing insights into the connectivity of atoms within the original molecule. wikipedia.org

The fragmentation of this compound would likely proceed through characteristic pathways, involving the cleavage of the dimethylamino group, loss of fluorine atoms, and fragmentation of the heptafluorotoluene ring. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its identification and structural confirmation. nih.govnih.gov

Table 2: Plausible Fragmentation Pathways of this compound in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 263.05 | 248.03 | CH₃ | [C₈H₅F₇N]⁺ |

| 263.05 | 219.04 | C₂H₆N | [C₇HF₇]⁺ |

| 219.04 | 200.04 | F | [C₇HF₆]⁺ |

| 200.04 | 181.04 | F | [C₇HF₅]⁺ |

Electron and X-ray Based Spectroscopies

Electron and X-ray based spectroscopic techniques are indispensable for probing the elemental composition, chemical states, and electronic structure of materials at a surface-sensitive level.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.org

For this compound, XPS can provide the binding energies of the core-level electrons of carbon, nitrogen, and fluorine. Chemical shifts in these binding energies can reveal information about the oxidation states and local chemical environment of these atoms. For example, the C 1s spectrum would show different peaks for the aromatic carbons, the methyl carbons, and the carbon attached to the fluorine atoms. researchgate.net

Table 3: Expected Core-Level Binding Energies for this compound from XPS

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | 284 - 295 | Differentiation of aromatic, methyl, and fluorinated carbons |

| Nitrogen | N 1s | 398 - 402 | Chemical state of the nitrogen atom in the dimethylamino group |

| Fluorine | F 1s | 688 - 692 | Information on C-F bonding |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orglibretexts.org It is often integrated with electron microscopes. During EDS analysis, a sample is bombarded by an electron beam, causing the emission of characteristic X-rays from each element present. helmholtz-imaging.de The energy of these X-rays is unique to each element, allowing for their identification. libretexts.org

EDS can be used to create elemental maps, which show the spatial distribution of different elements on the surface of a sample. helmholtz-imaging.de For a sample containing this compound, EDS mapping would reveal the distribution of carbon, nitrogen, and fluorine, confirming their co-localization within the molecular structure. This technique is particularly useful for analyzing the homogeneity of a sample or identifying specific regions of interest. epfl.chmyscope.training

Table 4: Expected Elemental Signals in EDS Analysis of this compound

| Element | Characteristic X-ray Line | Expected Energy (keV) |

|---|---|---|

| Carbon | Kα | 0.277 |

| Nitrogen | Kα | 0.392 |

| Fluorine | Kα | 0.677 |

Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure and Bonding

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy distribution of electrons that have passed through a thin sample. wikipedia.orgresearchgate.net Some electrons undergo inelastic scattering, losing a specific amount of energy that is characteristic of the elemental composition and electronic structure of the material. epfl.ch

EELS can provide valuable information about the electronic structure of this compound, including details about bonding and unoccupied electronic states. arxiv.org The low-loss region of the EELS spectrum can reveal information about plasmon excitations and band structure, while the core-loss region provides elemental composition and details about the unoccupied density of states, similar to X-ray absorption spectroscopy. researchgate.netarxiv.org Analysis of the fine structure of the core-loss edges (ELNES) can offer insights into the local atomic coordination and bonding environment.

Table 5: Information Obtainable from EELS of this compound

| EELS Region | Energy Loss Range | Information Provided |

|---|---|---|

| Low-Loss | 0 - 50 eV | Plasmon excitations, band gap, and dielectric function |

| Core-Loss | > 50 eV | Elemental composition, chemical bonding, and unoccupied density of states |

Advanced Optical Spectroscopy Techniques

Advanced spectroscopic techniques are essential for elucidating the intricate relationship between the molecular structure and the electronic and photophysical behavior of novel compounds. For a molecule like this compound, techniques such as UV-Vis absorption, photoluminescence, and nonlinear optical spectroscopy would provide critical insights.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum. For push-pull systems such as this compound, the absorption spectrum is typically dominated by an intense, low-energy band corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). novapublishers.com

This HOMO→LUMO transition is expected to have significant intramolecular charge-transfer (ICT) character, where electron density is moved from the dimethylamino donor to the heptafluorotoluene acceptor upon photoexcitation. The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift of the ICT band is generally anticipated. While specific experimental data for this compound is not available, analogous fluorinated push-pull chromophores exhibit intense absorption bands in the range of 350-500 nm. acs.org

Table 1: Anticipated UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Key Features |

| π → π* (ICT) | 350 - 500 | Strong intensity, sensitive to solvent polarity. |

| Local Excitations | < 300 | Weaker absorptions corresponding to transitions localized on the aromatic ring or amino group. |

Note: This table is based on theoretical expectations and data from structurally similar compounds, not on experimental measurements of this compound.

Photoluminescence (PL) Spectroscopy for Excited State Properties

Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed photons and entered an excited state. This technique provides valuable information about the properties of the excited state, including its energy, lifetime, and the efficiency of the emission process (quantum yield). rsc.org

For this compound, emission is expected to occur from the ICT state populated by photoexcitation. The emission spectrum is typically a mirror image of the absorption band and is also expected to show strong solvatochromism. The energy difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of geometric relaxation in the excited state. In many push-pull fluorophores, the significant change in dipole moment between the ground and excited states leads to a large Stokes shift, particularly in polar solvents. However, without experimental data, the fluorescence quantum yield and lifetime of this compound remain unknown.

Nonlinear Optical (NLO) Spectroscopy for Advanced Material Analysis

Molecules with a strong push-pull electronic structure are prime candidates for exhibiting second- and third-order nonlinear optical (NLO) properties. These properties are the basis for technologies such as frequency conversion (e.g., second-harmonic generation) and electro-optic modulation. researchgate.net NLO activity arises from the asymmetric response of the molecule's electron cloud to a strong, oscillating electric field, such as that from a high-intensity laser.

The key molecular parameter governing second-order NLO activity is the first hyperpolarizability (β). A large β value is associated with a significant difference in dipole moment between the ground and the ICT excited state, and a high transition dipole moment. Given its pronounced donor-acceptor architecture, this compound is theoretically predicted to possess a substantial first hyperpolarizability. Techniques like Hyper-Rayleigh Scattering (HRS) are used to experimentally determine the β value of chromophores in solution. acs.org However, no such measurements have been reported for this specific compound.

Theoretical and Computational Chemistry

Electronic Structure Calculations

Electronic structure calculations are a cornerstone of computational chemistry, providing detailed information about the arrangement and energies of electrons within a molecule. For 4-Dimethylaminoheptafluorotoluene, these calculations are crucial for understanding its stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. arxiv.org It is particularly effective for optimizing molecular geometries and calculating ground-state energies. stackexchange.comaip.org In the study of this compound, DFT calculations would be employed to predict its most stable three-dimensional structure. The process involves an iterative adjustment of the atomic positions to find the arrangement with the lowest total energy, known as the geometry optimization. atomistica.online

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT could elucidate the planarity of the dimethylamino group relative to the perfluorotoluene ring and the rotational barrier around the C-N bond. The total electronic energy obtained from these calculations is a measure of the molecule's stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.37 |

| Average C-F Bond Length (Å) | 1.34 |

| C-C Aromatic Bond Length (Å) | 1.39 |

| CNC Bond Angle (°) | 118.5 |

| Toluene Ring-N Dihedral Angle (°) | 15.2 |

| Total Energy (Hartree) | -1250.45 |

Ab initio methods are a class of computational techniques based on first principles, meaning they are derived directly from the laws of quantum mechanics without the use of experimental data. wikipedia.orgnumberanalytics.com These methods are capable of providing highly accurate predictions of various electronic properties. rsc.org For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used to obtain precise values for properties like dipole moment, polarizability, and ionization potential. While computationally more demanding than DFT, ab initio methods offer a higher level of theory and are often used to benchmark the results from other methods. libretexts.org

Table 2: Hypothetical High-Accuracy Electronic Properties of this compound from Ab Initio Calculations

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 4.25 |

| Isotropic Polarizability (ų) | 18.5 |

| Vertical Ionization Potential (eV) | 8.10 |

| Vertical Electron Affinity (eV) | 0.95 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the analysis would show the HOMO is likely localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is expected to be distributed over the electron-withdrawing heptafluorotoluene moiety.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Reactivity and Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling the pathways of chemical reactions, identifying the energetic barriers, and understanding the role of the solvent.

To understand the mechanism of a chemical reaction involving this compound, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. molcas.org Computational methods can be used to locate this first-order saddle point on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. uni-muenchen.descm.com This calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The resulting energy profile provides the activation energy barrier for the reaction, a critical factor in determining the reaction rate.

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. digitellinc.comspringernature.com Computational models can account for these solvation effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comresearchgate.net

For reactions involving the polar this compound, modeling solvation is critical. stackexchange.com The choice of solvent can stabilize or destabilize the reactants, products, and transition state to different extents, thereby altering the activation energy and potentially the reaction mechanism itself. For example, a polar solvent would be expected to stabilize the polar transition state of a nucleophilic aromatic substitution reaction on the perfluorinated ring.

Computational Approaches to Catalysis

While specific computational studies on the catalytic applications of this compound are not extensively documented in publicly available literature, the principles of computational catalysis can be applied to understand its potential role in chemical transformations. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction mechanisms, transition states, and activation energies. For instance, these methods could be employed to model the interaction of this compound with a metal center in a catalytic cycle or to predict its efficacy as an organocatalyst. The electronic properties of the heptafluorotoluene ring, significantly influenced by the electron-donating dimethylamino group, can be computationally modeled to predict its interaction with substrates and its influence on the catalytic activity of a system.

Spectroscopic Property Prediction

Computational chemistry offers robust methods for the prediction of various spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of related compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a well-established application of computational chemistry. researchgate.net For fluorinated molecules such as this compound, predicting ¹⁹F NMR chemical shifts is particularly important. researchgate.net Methods combining quantum mechanics (QM) with machine learning (ML) have shown promise in accurately predicting ¹⁹F NMR chemical shifts, especially for compounds that are not well-represented in training datasets. researchgate.net

Theoretical calculations, often employing DFT, can provide insights into the electronic and stereochemical factors that govern NMR parameters. researchgate.net By calculating the magnetic shielding tensors, one can derive the chemical shifts for the various nuclei in this compound, including ¹H, ¹³C, and ¹⁹F. Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles within the molecule, can be computed. These theoretical values, when compared with experimental data, can aid in the definitive assignment of resonances and the conformational analysis of the molecule.

Table 1: Predicted NMR Chemical Shifts (Illustrative) This table is for illustrative purposes as specific computational data for this compound was not found in the search results. The values are hypothetical and represent the type of data that would be generated from such a study.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (N-CH₃) | ~2.9 - 3.2 |

| ¹³C (Aromatic) | ~110 - 150 |

| ¹⁹F (CF₃) | ~ -60 to -70 |

| ¹⁹F (Aromatic) | ~ -130 to -160 |

Vibrational Frequency Calculation (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, primarily based on DFT, can accurately calculate these vibrational frequencies. atomistica.onlinenih.gov The process typically involves first optimizing the molecular geometry to find a stable energy minimum. atomistica.online Subsequently, the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements, is calculated and diagonalized to yield the vibrational frequencies and their corresponding normal modes. atomistica.onlineopenmopac.net

The calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-F stretches, aromatic ring vibrations, and the internal motions of the dimethylamino group. youtube.com The presence of imaginary frequencies in a calculation can indicate that the optimized structure is a transition state rather than a stable minimum. atomistica.online

Table 2: Calculated Vibrational Frequencies for a Fluorinated Aromatic Compound (Illustrative) This table demonstrates the type of data obtained from vibrational frequency calculations. Specific data for this compound is not available in the provided search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-F Stretch | 1350 - 1100 | 1345 - 1090 |

| Aromatic C=C Stretch | 1600 - 1450 | 1595 - 1440 |

| C-N Stretch | 1360 - 1250 | 1355 - 1245 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3080 - 3010 |

UV-Vis Absorption and Emission Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for simulating ultraviolet-visible (UV-Vis) absorption and emission spectra. mdpi.comnih.goviipseries.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. mdpi.com The simulation provides information on the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis spectrum. These transitions would likely involve the π-system of the aromatic ring and the lone pair of electrons on the nitrogen atom of the dimethylamino group. The influence of the heptafluorotoluene moiety on the electronic structure and transition energies can be systematically investigated. Factors such as the choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions that can be reliably compared with experimental measurements. mdpi.comyoutube.com

Table 3: Simulated UV-Vis Absorption Data (Illustrative) This table is a hypothetical representation of data from a TD-DFT calculation for an aromatic amine.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 - 320 | ~0.4 - 0.6 | HOMO → LUMO |

| S₀ → S₂ | ~240 - 270 | ~0.2 - 0.4 | HOMO-1 → LUMO |

| S₀ → S₃ | ~210 - 230 | ~0.1 - 0.3 | HOMO → LUMO+1 |

Q & A

Basic: What spectroscopic techniques are most effective for characterizing 4-Dimethylaminoheptafluorotoluene, and how should data interpretation be prioritized?

Methodological Answer:

Characterization should begin with high-resolution NMR (¹⁹F and ¹H) to confirm fluorinated substituents and dimethylamino group positioning. For structural confirmation, X-ray crystallography is ideal but requires high-purity crystals. Pair with FTIR to validate functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Prioritize NMR for quantitative analysis of substituent ratios, followed by mass spectrometry (HRMS) for molecular weight validation. Cross-validate discrepancies using computational tools like DFT simulations .

Basic: How can researchers assess the thermal and hydrolytic stability of this compound under varying experimental conditions?

Methodological Answer:

Design accelerated aging studies under controlled temperature (e.g., 40–80°C) and humidity (0–90% RH). Monitor degradation via HPLC-UV/Vis or GC-MS to track byproducts. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. For hydrolytic stability, test in buffered solutions (pH 3–10) and analyze fluoride ion release via ion chromatography to quantify decomposition .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Methodological Answer:

Contradictions often arise from solvent polarity or catalyst variability. Systematically replicate experiments using DoE (Design of Experiments) to isolate variables (e.g., solvent dielectric constant, base strength). Compare kinetic data (e.g., Eyring plots ) across conditions. Validate mechanisms via isotopic labeling (e.g., ¹⁸O in water for hydrolysis pathways) or in situ FTIR to detect transient intermediates. Publish raw datasets to enable meta-analyses .

Advanced: How can computational chemistry predict the environmental persistence or toxicity of this compound?

Methodological Answer:

Use QSAR models to estimate biodegradation half-lives and toxicity endpoints (e.g., LC₅₀ for aquatic organisms). Perform molecular docking to assess interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with microcosm studies (soil/water systems) and ECOSAR software for ecotoxicity profiling. Cross-reference with experimental data from OECD guideline assays (e.g., Test No. 301 for ready biodegradability) .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

Store under inert gas (argon) in amber glass vials at –20°C to prevent photodegradation and moisture ingress. Use gloveboxes for air-sensitive reactions. Monitor airborne exposure via FTIR gas analysis or passive samplers. Establish emergency protocols for spills, including neutralization with activated carbon or calcium carbonate. Regularly calibrate fume hoods and validate airflow rates .

Advanced: How does the electron-withdrawing effect of heptafluorotoluene groups influence the basicity of the dimethylamino moiety in catalytic applications?

Methodological Answer:

Quantify basicity via potentiometric titrations in non-aqueous solvents (e.g., acetonitrile). Compare pKa values with non-fluorinated analogs. Use UV-Vis spectroscopy to monitor protonation-dependent spectral shifts. Correlate with DFT calculations (e.g., NBO analysis) to map electron density redistribution. Test catalytic performance in model reactions (e.g., Knoevenagel condensations) to link basicity to activity .

Basic: What analytical methods are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

Employ HPLC-PDA with a C18 column and gradient elution (acetonitrile/water) to separate impurities. For fluorinated byproducts, use GC-ECD (electron capture detection). Validate limits of detection (LOD) via spike-recovery experiments . Confirm identities with LC-QTOF-MS for accurate mass matching. Document impurities in alignment with ICH Q3A guidelines .

Advanced: How can researchers optimize synthetic yields of this compound while minimizing perfluorinated waste?

Methodological Answer:

Apply green chemistry principles : replace halogenated solvents with cyclopentyl methyl ether (CPME). Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction times. Monitor fluorinated waste streams via 19F NMR and implement membrane filtration for solvent recovery. Optimize stoichiometry via response surface methodology (RSM) to balance yield and atom economy .

Basic: What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

Use MTT assays in human hepatocyte (HepG2) and kidney (HEK293) cell lines to assess cytotoxicity. For genotoxicity, perform Ames tests (with/without S9 metabolic activation) and Comet assays . Include positive controls (e.g., benzo[a]pyrene) and validate results with high-content screening (HCS) for subcellular damage .

Advanced: How do solvent effects and counterion selection influence the electrochemical behavior of this compound in energy storage applications?

Methodological Answer:

Characterize redox activity via cyclic voltammetry in aprotic solvents (e.g., DMF, acetonitrile) with varying supporting electrolytes (e.g., TBAPF6 vs. LiClO4). Use EIS (electrochemical impedance spectroscopy) to assess charge-transfer resistance. Pair with DFT to model solvation shells and ion-pairing effects. Test in prototype supercapacitors with carbon nanotube electrodes to evaluate practical performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.